5-硝基异吲哚啉

概述

描述

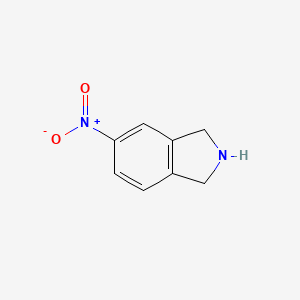

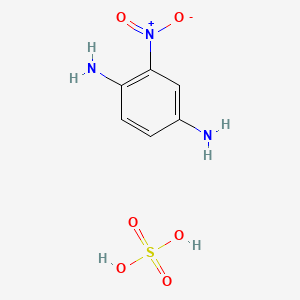

5-Nitroisoindoline (5-NII) is a heterocyclic compound with a five-membered ring structure composed of nitrogen, oxygen, and carbon atoms. It is a non-aromatic, highly reactive compound that has been used in a variety of scientific research applications, including organic synthesis, pharmacology, and biochemistry. 5-NII is also known as 5-Nitro-2-methylimidazole, 5-Nitro-2-methyl-1H-imidazole, or 5-Nitro-2-methyl-1H-imidazole-4-carboxylic acid.

科学研究应用

寡核苷酸合成的通用碱基

5-硝基异吲哚啉,也称为5-硝基吲哚,是寡核苷酸合成的通用碱基类似物 . 通用碱基是一种可以与所有四种天然存在的 DNA/RNA 碱基等效配对的核苷酸 . 在寡核苷酸中添加通用碱基不会改变相邻碱基对的稳定性,并且必须保留寡核苷酸双链体的结构和功能 .

简并 PCR 引物

通用碱基最初被开发为简并 PCR 引物和靶向部分已知序列的探针 . 一些化合物,如次黄嘌呤、硝基唑、异咔唑类似物、唑甲酰胺和芳香族三唑类似物已被用作通用碱基,并用于简并 PCR .

微阵列探针

5-硝基异吲哚啉已被用于开发微阵列探针 . 这些探针被设计为与特定的 DNA 或 RNA 序列结合,使研究人员能够研究基因表达和遗传变异 .

连接和三链体

5-硝基异吲哚啉已被用于连接和三链体的形成 . 这些是由三条 DNA 或 RNA 链相互作用形成的复杂结构 .

药物合成

N-异吲哚啉-1,3-二酮杂环,包括5-硝基异吲哚啉,因其在药物合成等不同领域的潜在用途而受到广泛关注 . 它们已被用于开发新的治疗剂 .

除草剂、着色剂、染料和聚合物添加剂

这些芳香族化合物已被用于开发除草剂、着色剂、染料和聚合物添加剂 . 它们的独特化学性质使它们适合于这些应用 .

有机合成和光致变色材料

N-异吲哚啉-1,3-二酮杂环也已在有机合成和光致变色材料的开发中找到应用 . 这些材料在响应光照时会改变颜色,使其在从眼镜到安全墨水等各种应用中变得有用 .

新衍生物的合成

已经开发出一种简单的方法来合成异吲哚啉-1,3-二酮的新衍生物,该方法包括 N-芳基苯甲酰亚胺与邻苯二甲酸酐的相互作用 . 这种方法为开发具有潜在应用的各种领域的新型化合物开辟了新的可能性 .

作用机制

Target of Action

It is known that isoindolines, a family of compounds to which 5-nitroisoindoline belongs, have been tested on the human dopamine receptor d2 . This suggests that 5-Nitroisoindoline may also interact with this receptor or similar targets.

Mode of Action

Isoindolines have been shown to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially alter the receptor’s activity, leading to changes in cellular signaling.

Biochemical Pathways

It is known that dopamine receptors, potential targets of 5-nitroisoindoline, play crucial roles in several biochemical pathways, including those involved in mood regulation, reward, addiction, and motor control .

Pharmacokinetics

In silico analysis of similar isoindolines suggests that they may have good affinities and some pharmacokinetic parameters .

Result of Action

One isoindoline derivative was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that 5-Nitroisoindoline may have similar effects.

属性

IUPAC Name |

5-nitro-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)8-2-1-6-4-9-5-7(6)3-8/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSFPRNOPWMPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423703 | |

| Record name | 5-NITROISOINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46053-72-9 | |

| Record name | 5-NITROISOINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)

![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)

![[(E)-6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B1587854.png)

![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)